molecular formula C30H27N5O2S B2564037 N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 389071-39-0

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2564037
CAS No.: 389071-39-0
M. Wt: 521.64
InChI Key: CXNXZMISIIXKGE-UHFFFAOYSA-N
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Description

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thioether-linked acetamide group and a naphthamide moiety. The 1,2,4-triazole ring is a critical pharmacophore known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure integrates a 2,5-dimethylphenyl group (providing steric bulk and lipophilicity) and a 1-naphthamide substituent (enhancing aromatic interactions and solubility).

Properties

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O2S/c1-20-15-16-21(2)26(17-20)32-28(36)19-38-30-34-33-27(35(30)23-11-4-3-5-12-23)18-31-29(37)25-14-8-10-22-9-6-7-13-24(22)25/h3-17H,18-19H2,1-2H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNXZMISIIXKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Thiazole and Triazole Moieties : These heterocyclic structures are known for their diverse biological activities.
  • Dimethylphenyl Group : This group may enhance lipophilicity and bioavailability.
  • Naphthamide Structure : This moiety contributes to the overall stability and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of compounds similar to this compound in combating multidrug-resistant Gram-positive bacteria and pathogenic fungi. For instance:

CompoundActivityReference
N-(5-(2-(2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazoleAntibacterial
N-(5-methyl-4-phenylthiazol-2-yl) derivativesAntifungal

These compounds have shown promising results in preliminary assays against various bacterial strains, indicating their potential as new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. Thiazole and triazole derivatives are known for their cytotoxic effects against cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
13 (related structure)Jurkat (Bcl-2 positive)< 0.5
10 (related structure)A431 (epidermoid carcinoma)< 1.0

These studies indicate that modifications in the structural components can significantly impact the cytotoxicity of these derivatives.

The mechanism through which N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-pheny l -4H -1,2,4-triazol -3 -yl)methyl)-1-naphthamide exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
  • Target Interaction : Molecular dynamics simulations suggest that these compounds interact with proteins primarily through hydrophobic contacts, which may lead to alterations in protein function.

Case Studies

Several case studies have been conducted to assess the efficacy of similar compounds:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of a series of thiazole-based compounds against various cancer cell lines. The results demonstrated that specific substitutions on the phenyl ring significantly enhanced activity against A431 cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of thiadiazole derivatives. The findings indicated that certain derivatives exhibited strong activity against resistant strains of Staphylococcus aureus and Candida albicans.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and its analogs from the evidence:

Compound Core Structure Substituents Synthesis Method Key Spectral Data
Target Compound 1,2,4-triazole - 2,5-dimethylphenylamino group
- 1-naphthamide
- Thioether linkage
Likely via 1,3-dipolar cycloaddition IR: Expected peaks for –NH (~3290 cm⁻¹), C=O (~1680 cm⁻¹), C=S (~785 cm⁻¹)
6a () 1,2,3-triazole - Phenylacetamide
- Naphthalen-1-yloxy methyl
Cu-catalyzed 1,3-dipolar cycloaddition IR: 3262 (–NH), 1671 (C=O); HRMS [M+H]+: 393.1112
6b () 1,2,3-triazole - 2-Nitrophenyl
- Naphthalen-1-yloxy methyl
Same as 6a ¹H NMR: δ 8.36 (triazole), 10.79 (–NH); HRMS [M+H]+: 404.1348
362505-85-9 () 1,2,4-triazole - 4-Methoxyphenylpyrazole
- Thiophen-2-yl
- 2-Phenylacetamide
Multi-step synthesis Molecular weight: 636.8; Formula: C₃₄H₃₂N₆O₃S₂
Compound 13 () 1,2,4-triazole - 2,4-Dichlorophenyl
- 3-Hydroxypropyl
Sodium borohydride reduction Structure includes dihydrophthalazinone moiety

Key Observations:

Substituent Diversity: The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to nitrophenyl (6b) or methoxyphenyl (362505-85-9) substituents, which may influence membrane permeability .

Synthetic Routes :

  • Most analogs (e.g., 6a, 6b) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method . The target compound likely follows a similar protocol but with tailored azide/alkyne precursors.
  • Compound 362505-85-9 () involves multi-step synthesis, including thioether formation and pyrazole ring construction, highlighting the complexity of introducing diverse substituents .

A. Solubility and Bioavailability :

  • The 1-naphthamide group in the target compound may improve water solubility compared to phenylacetamide analogs (e.g., 362505-85-9) due to increased polar surface area .
  • Nitro groups (e.g., 6b, 6c) enhance electrophilicity but reduce metabolic stability, whereas methyl groups (target compound) may improve pharmacokinetics .

B. Structure-Activity Relationships (SAR) :

  • Triazole rings act as hydrogen-bond acceptors, critical for interactions with enzymes like kinases or proteases .

C. Computational Similarity Analysis :

  • Using Tanimoto or Dice coefficients (), the target compound’s similarity to 362505-85-9 would be moderate (shared triazole and acetamide motifs) but lower to nitrophenyl derivatives (6b, 6c) due to substituent divergence .

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